molecular formula C59H109NO28 B7840204 CBZ-N-amido-PEG24-acid

CBZ-N-amido-PEG24-acid

Cat. No.: B7840204
M. Wt: 1280.5 g/mol
InChI Key: ZZEVCMLJFWLMQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CBZ-N-amido-PEG24-acid is a synthetic compound that has gained significant attention in pharmaceutical research and development due to its potential applications in drug delivery and formulation. It belongs to the family of polyethylene glycol (PEG) derivatives, which are widely used in the pharmaceutical industry to improve the pharmacokinetic and pharmacodynamic properties of drugs. This compound has a carbobenzoxy (CBZ) protected amide group and a carboxylic acid group at the end of a PEG chain .

Preparation Methods

Mechanism of Action

The mechanism of action of CBZ-N-amido-PEG24-acid involves the formation of stable amide bonds through the reaction of its terminal carboxylic acid group with primary and secondary amines. The PEG spacer increases the aqueous solubility of the resulting compound, enhancing its pharmacokinetic and pharmacodynamic properties . The CBZ group can be selectively removed to expose the amine group, allowing for the conjugation of drug molecules or other functional moieties .

Comparison with Similar Compounds

CBZ-N-amido-PEG24-acid is unique due to its combination of a CBZ-protected amide group and a terminal carboxylic acid group at the end of a PEG chain. Similar compounds include:

These similar compounds vary in the length of the PEG chain, which can affect their solubility, biocompatibility, and suitability for different applications.

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H109NO28/c61-58(62)6-8-64-10-12-66-14-16-68-18-20-70-22-24-72-26-28-74-30-32-76-34-36-78-38-40-80-42-44-82-46-48-84-50-52-86-54-55-87-53-51-85-49-47-83-45-43-81-41-39-79-37-35-77-33-31-75-29-27-73-25-23-71-21-19-69-17-15-67-13-11-65-9-7-60-59(63)88-56-57-4-2-1-3-5-57/h1-5H,6-56H2,(H,60,63)(H,61,62)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZEVCMLJFWLMQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H109NO28
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1280.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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